N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide
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Overview
Description
N-benzyl-1-(hydroxymethyl)bicyclo[211]hexane-2-carboxamide is a compound that belongs to the class of bicyclic structures, specifically the bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide typically involves a multi-step process. One common approach is the photochemical [2 + 2] cycloaddition of 1,5-dienes to form the bicyclo[2.1.1]hexane core . This reaction is often catalyzed by light and requires specific conditions, such as the use of a mercury lamp .
Industrial Production Methods: Industrial production of this compound may involve scaling up the photochemical cycloaddition process. the use of specialized equipment and glassware is necessary to handle the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxyl group.
Reduction: Reducing agents like lithium aluminum hydride can reduce the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group, with reagents such as sodium hydride and alkyl halides.
Major Products:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Formation of an amine from the carboxamide group.
Substitution: Introduction of various substituents at the benzyl group.
Scientific Research Applications
N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide involves its interaction with specific molecular targets. The bicyclo[2.1.1]hexane framework provides a rigid and stable structure that can mimic the topological characteristics of substituted benzenes . This allows the compound to interact with biomacromolecules in a similar manner, potentially enhancing its pharmacokinetic properties and biological activity .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[2.2.1]heptane: Another bicyclic structure with applications in medicinal chemistry.
Uniqueness: N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide is unique due to its specific substitution pattern and the presence of both a hydroxymethyl and a carboxamide group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications .
Properties
IUPAC Name |
N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c17-10-15-7-12(8-15)6-13(15)14(18)16-9-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXMKMHLMGDKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C2)(C1C(=O)NCC3=CC=CC=C3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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